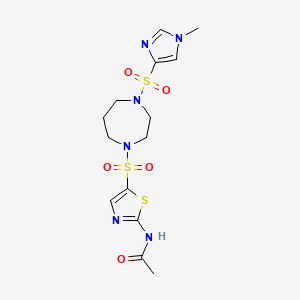
N-(5-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H20N6O5S3 and its molecular weight is 448.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is currently unknown. It is known that imidazole and benzimidazole moieties, which are part of the compound’s structure, are important frameworks in the discovery of innovative drugs . These moieties are effective against various strains of microorganisms .
Mode of Action
Compounds containing imidazole and benzimidazole moieties have been shown to interact with their targets, leading to a variety of biological activities .
Pharmacokinetics
It is known that imidazole-containing compounds have a broad range of chemical and biological properties, which could influence their pharmacokinetics .
Result of Action
Imidazole and benzimidazole derivatives have been reported to show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
生物活性
N-(5-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiazol-2-yl)acetamide is a complex organic compound with potential biological activities that have been the subject of various studies. This article aims to summarize the biological activity of this compound, including its mechanisms, efficacy in different assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H22N4O3S, with a molecular weight of approximately 398.5 g/mol. Its structure includes several pharmacophoric elements such as an imidazole ring, a diazepane moiety, and sulfonamide groups, which are known to contribute to biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and urease. Studies indicate that similar compounds exhibit strong inhibitory activity against these enzymes, suggesting potential applications in treating conditions like hyperuricemia and peptic ulcers .
- Antibacterial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the thiazole and sulfonamide groups likely enhances this activity through disruption of bacterial metabolic processes .
- Acetylcholinesterase Inhibition : The compound may also act as an acetylcholinesterase inhibitor, which is significant for therapeutic strategies against neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can increase acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling .
Antibacterial Activity
A study evaluated the antibacterial properties of various synthesized compounds related to the target compound. The results indicated that several derivatives exhibited significant antibacterial activity with IC50 values ranging from 0.63 µM to 6.28 µM against different bacterial strains. This suggests that modifications in the structure could enhance potency against specific targets .
Enzyme Inhibition Studies
In enzyme inhibition assays, compounds similar to this compound showed promising results:
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 0.80 | |
| Compound B | Urease | 2.14 | |
| Compound C | Carbonic Anhydrase | 3.50 |
These findings highlight the potential for further development of this compound as a therapeutic agent.
Case Studies
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of a related imidazole-sulfonamide compound on neuronal cell lines exposed to oxidative stress. Results demonstrated that the compound significantly reduced cell death and oxidative damage markers compared to controls. This suggests potential for therapeutic use in neurodegenerative disorders .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the effectiveness of this class of compounds against antibiotic-resistant strains of bacteria. The results showed that certain derivatives maintained efficacy against resistant strains, indicating their potential role in combating antimicrobial resistance.
属性
IUPAC Name |
N-[5-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5S3/c1-11(21)17-14-15-8-13(26-14)28(24,25)20-5-3-4-19(6-7-20)27(22,23)12-9-18(2)10-16-12/h8-10H,3-7H2,1-2H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRNLQQEFNHAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














